BenchChemオンラインストアへようこそ!

Tenatoprazole sodium

Nocturnal acid breakthrough Intragastric pH monitoring GERD pharmacotherapy

Tenatoprazole sodium (TU-199) is the reference imidazopyridine PPI for circadian gastric acid research. With a 4.8–7.7 h plasma half-life and irreversible dual Cys813/Cys822 binding, it sustains nocturnal pH>4 significantly longer than benzimidazole PPIs (median pH 4.7 vs. esomeprazole 3.6). This compound is essential for 24–48 h intragastric pH monitoring, refractory GERD models, and structure-activity comparator studies. Specify (S)-tenatoprazole sodium salt monohydrate for 2-fold bioavailability in preclinical species.

Molecular Formula C16H18N4NaO3S
Molecular Weight 369.4 g/mol
Cat. No. B2731220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenatoprazole sodium
Molecular FormulaC16H18N4NaO3S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC.[Na]
InChIInChI=1S/C16H18N4O3S.Na/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16;/h5-7H,8H2,1-4H3,(H,18,19,20);
InChIKeyQQTLYVVABYKLLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tenatoprazole Sodium: Procurement-Grade Imidazopyridine Proton Pump Inhibitor with Differentiated PK Profile


Tenatoprazole sodium (TU-199 sodium) is an orally active imidazopyridine-based proton pump inhibitor (PPI) prodrug, structurally distinguished from benzimidazole-class PPIs by its imidazo[4,5-b]pyridine core [1]. The compound inhibits gastric H⁺/K⁺-ATPase (the proton pump) with an IC₅₀ of 6.2 μM in hog gastric enzyme preparations, demonstrating potency nearly equivalent to omeprazole (IC₅₀ = 4.2 μM) under identical assay conditions [2]. As a prodrug, tenatoprazole sodium requires acid-catalyzed activation to its sulfenamide/sulfenic acid form, which then forms disulfide bonds with luminally accessible cysteine residues (Cys813 and Cys822) on the ATPase α-subunit, achieving a binding stoichiometry of 2.6 nmol/mg enzyme [3]. Its clinical development (Phase 2 completed) has focused on gastroesophageal reflux disease (GERD), erosive esophagitis, and peptic ulcer indications, with its prolonged plasma half-life of 4.8–7.7 hours representing a key differentiator from conventional PPIs [4].

Why Benzimidazole PPIs Cannot Substitute for Tenatoprazole Sodium in Research Requiring Sustained Nocturnal Acid Suppression


Conventional benzimidazole-class PPIs (omeprazole, esomeprazole, lansoprazole, pantoprazole, rabeprazole) exhibit plasma half-lives ranging from 0.5 to 2.5 hours and predominantly bind only to Cys813 on the gastric H⁺/K⁺-ATPase, resulting in incomplete nocturnal acid suppression and vulnerability to nocturnal acid breakthrough (NAB) [1]. Tenatoprazole sodium, by virtue of its imidazopyridine scaffold and delayed activation kinetics, accesses and covalently modifies both Cys813 and Cys822, conferring irreversibility to reducing agents and sustained enzyme inhibition that persists beyond its already prolonged 4.8–7.7 hour plasma half-life [2]. Procurement decisions predicated solely on class membership (i.e., selecting any generic PPI) overlook these quantifiable differences in binding site engagement, resistance to reversal, and extended duration of nocturnal acid control that directly impact experimental outcomes in circadian gastric acid studies and refractory GERD models [3].

Quantitative Evidence Guide: Tenatoprazole Sodium vs. Comparator PPIs


Superior Nocturnal Acid Suppression: Tenatoprazole 40 mg vs. Esomeprazole 40 mg

In a randomized, three-period crossover study of 18 healthy H. pylori-negative volunteers, tenatoprazole 40 mg once daily for 7 days achieved superior nocturnal gastric acid suppression compared to esomeprazole 40 mg. Median night-time intragastric pH was 4.7 for tenatoprazole vs. 3.6 for esomeprazole (P < 0.01), and the percentage of time with pH > 4 during the night was 64.3% vs. 46.8% (P < 0.01). Nocturnal acid breakthrough duration was significantly shorter with tenatoprazole [1].

Nocturnal acid breakthrough Intragastric pH monitoring GERD pharmacotherapy

Extended Plasma Half-Life: Tenatoprazole (4.8–7.7 h) vs. Conventional PPIs (0.5–2.5 h)

Tenatoprazole exhibits a terminal plasma half-life (t₁/₂) of 4.8–7.7 hours following single oral doses (10–120 mg) in healthy Caucasian volunteers, as measured by validated HPLC-MS/MS. This contrasts sharply with conventional PPIs: omeprazole t₁/₂ = 0.5–1.0 h; lansoprazole t₁/₂ = 0.9–1.5 h; pantoprazole t₁/₂ = 1.1 h; rabeprazole t₁/₂ = 1.0 h; esomeprazole t₁/₂ = 1.2–1.3 h. Tenatoprazole's half-life is approximately 4–7 times longer than these benzimidazole-class comparators [1][2].

Pharmacokinetics Drug metabolism CYP2C19

Dual Cysteine Binding (Cys813 + Cys822) Confers Irreversibility to Reducing Agents vs. Single-Site Benzimidazole PPIs

Tenatoprazole covalently binds to both Cys813 and Cys822 within the TM5/TM6 region of the gastric H⁺/K⁺-ATPase α-subunit, as demonstrated by tryptic and thermolysin digestion of labeled ATPase. In contrast, omeprazole binds only to Cys813 (and peripherally to Cys892), lansoprazole binds to Cys813 and Cys321, and pantoprazole binds to Cys813 and Cys822. The Cys822 adduct formed by tenatoprazole renders the inhibited enzyme irreversibly inactivated in the presence of reducing agents (glutathione, dithiothreitol) in vitro, whereas omeprazole's Cys813 binding is readily reversed [1][2].

Enzyme inhibition mechanism Covalent binding H+/K+-ATPase

2-Fold Bioavailability Enhancement with S-Tenatoprazole Sodium Salt Hydrate Form

The (S)-tenatoprazole sodium salt monohydrate form demonstrates a two-fold greater oral bioavailability compared to the free base form in dogs. At an equivalent oral dose of 50 mg/kg, the sodium salt hydrate achieved higher plasma exposure, attributed to differences in crystal structure and hydrophobic character of the two forms. This formulation advantage is documented in the patent literature and confirmed by in vivo pharmacokinetic studies [1][2].

Formulation science Bioavailability Salt selection

Optimal Research and Preclinical Application Scenarios for Tenatoprazole Sodium


Nocturnal Acid Breakthrough (NAB) Preclinical Models

Investigators modeling circadian gastric acid secretion or evaluating interventions for nocturnal acid breakthrough should prioritize tenatoprazole sodium over conventional PPIs. Its 4.8–7.7 h half-life and dual Cys813/Cys822 binding confer sustained night-time pH control (median pH 4.7 vs. esomeprazole 3.6) and significantly reduced NAB duration [1]. This makes it the reference compound for studies where maintaining pH > 4 during sleep-phase hours is a critical endpoint.

Pharmacodynamic Studies Requiring Extended Duration of Action

Experiments that demand sustained acid suppression beyond a single dosing interval—such as 24–48 h continuous intragastric pH monitoring or ulcer healing models with infrequent dosing—benefit from tenatoprazole sodium's irreversible enzyme inhibition and prolonged half-life. The Cys822 adduct ensures pump inactivation persists even after plasma drug clearance, a property absent in omeprazole and lansoprazole [2].

Comparative PPI Pharmacology and Structure-Activity Relationship (SAR) Studies

Tenatoprazole sodium serves as the prototype imidazopyridine PPI for comparative investigations against benzimidazole-class compounds. Its distinct binding site profile (Cys813 + Cys822), slower activation kinetics, and metabolic pathway (CYP2C19 and CYP3A4) provide a unique comparator for elucidating structure-dependent differences in PPI pharmacodynamics and CYP2C19 genotype sensitivity [3].

Preclinical Formulation Development Requiring Enhanced Oral Bioavailability

Studies requiring maximized and reproducible systemic exposure in canine or other preclinical species should specify the (S)-tenatoprazole sodium salt monohydrate form, which provides a documented 2-fold bioavailability advantage over the free base [4]. This form is the clinically developed entity and ensures translational relevance for dose-ranging and toxicology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenatoprazole sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.